

Spectroscopic Profile of 3-Bromo-4-cyanopyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-4-cyanopyridine

Cat. No.: B120836

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-4-cyanopyridine** (also known as 3-bromopyridine-4-carbonitrile), a key building block in medicinal chemistry and materials science. This document compiles available spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and structured format to facilitate research and development.

Chemical Structure and Properties

- IUPAC Name: 3-bromopyridine-4-carbonitrile^[1]
- Molecular Formula: C₆H₃BrN₂^{[1][2]}
- Molecular Weight: 183.01 g/mol ^{[1][2]}
- Monoisotopic Mass: 181.94796 Da^[1]

Spectroscopic Data Summary

While specific experimental spectra for **3-Bromo-4-cyanopyridine** are not widely available in public databases, the following tables summarize the expected and reported data based on the analysis of similar compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.8 - 9.0	s	-
H-5	7.8 - 8.0	d	~5.0
H-6	8.7 - 8.9	d	~5.0

Note: Predictions are based on the analysis of substituted pyridines. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon	Predicted Chemical Shift (δ, ppm)
C-2	152 - 155
C-3	120 - 123
C-4	130 - 133
C-5	128 - 131
C-6	150 - 153
CN	115 - 118

Note: Predictions are based on the analysis of substituted pyridines and nitriles. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Functional Group	Characteristic Absorption (cm ⁻¹)
C≡N (Nitrile)	2220 - 2240 (strong, sharp)
C=N, C=C (Aromatic Ring)	1550 - 1600
C-H (Aromatic)	3000 - 3100
C-Br	500 - 600

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/z	Interpretation
182/184	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Bromine)
103	[M - Br] ⁺
76	[M - Br - HCN] ⁺

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for **3-Bromo-4-cyanopyridine** are not available in the public domain. However, the following provides standardized methodologies for obtaining NMR, IR, and MS data for similar aromatic, halogenated compounds.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Sequence: Standard single-pulse experiment.

- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

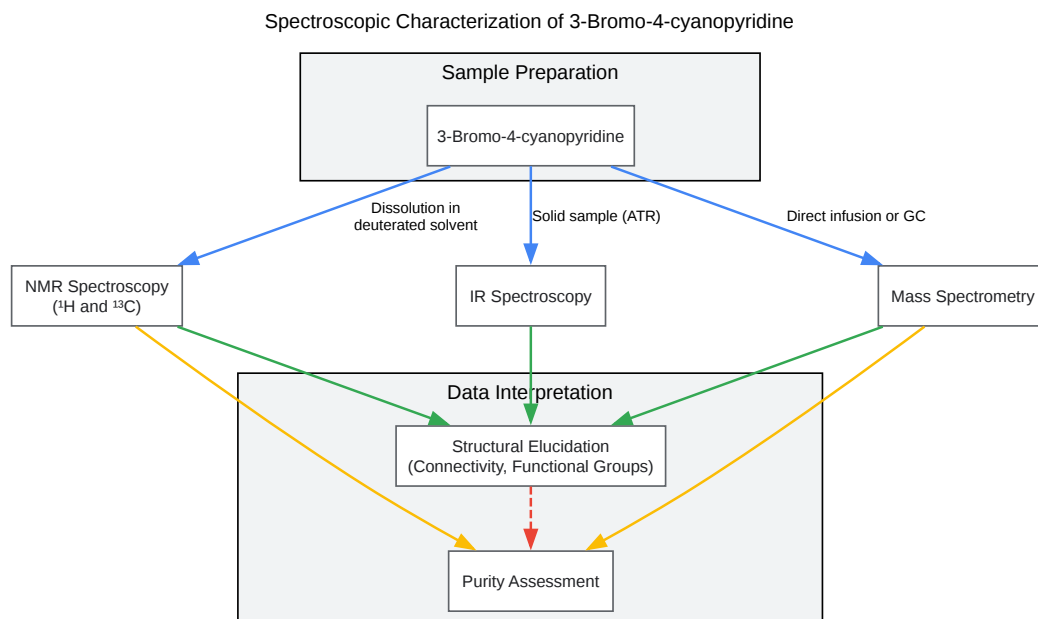
- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000 - 400 cm⁻¹.
 - Number of Scans: 16-32.
 - Resolution: 4 cm⁻¹.
 - A background spectrum should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry

- Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization:
 - Method: Electron Ionization (EI).
 - Electron Energy: 70 eV.
- Mass Analysis:
 - Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: m/z 50-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **3-Bromo-4-cyanopyridine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **3-Bromo-4-cyanopyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-4-cyanopyridine | C₆H₃BrN₂ | CID 11074051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-4-cyanopyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120836#spectroscopic-data-nmr-ir-ms-for-3-bromo-4-cyanopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com